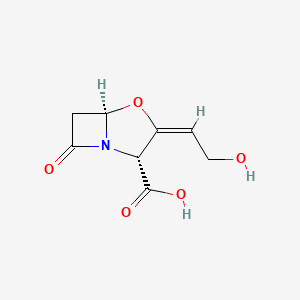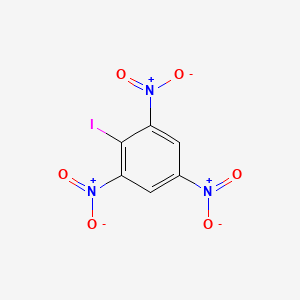![molecular formula C15H21N3O2 B14014358 Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate CAS No. 34153-42-9](/img/structure/B14014358.png)
Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE is an organic compound with the molecular formula C15H21N3O2. It is known for its unique structure, which includes a pyrrolidine ring attached to a diazenylphenyl group, and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE typically involves the following steps:
Formation of the Diazenyl Intermediate: The initial step involves the reaction of 4-nitroaniline with pyrrolidine to form 4-(pyrrolidin-1-yl)aniline.
Diazotization: The 4-(pyrrolidin-1-yl)aniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with ethyl acrylate under basic conditions to form the desired product, ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters and amides.
科学的研究の応用
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes and pigments due to its diazenyl group.
作用機序
The mechanism of action of ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE involves its interaction with biological molecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The pyrrolidine ring enhances the compound’s ability to interact with various molecular targets, including enzymes and receptors.
類似化合物との比較
Similar Compounds
ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE: is similar to other diazenyl compounds such as:
Uniqueness
- The presence of the pyrrolidine ring in ETHYL 3-(4-PYRROLIDIN-1-YLDIAZENYLPHENYL)PROPANOATE provides unique steric and electronic properties, making it distinct from other diazenyl compounds. This uniqueness contributes to its specific biological and chemical activities.
特性
CAS番号 |
34153-42-9 |
|---|---|
分子式 |
C15H21N3O2 |
分子量 |
275.35 g/mol |
IUPAC名 |
ethyl 3-[4-(pyrrolidin-1-yldiazenyl)phenyl]propanoate |
InChI |
InChI=1S/C15H21N3O2/c1-2-20-15(19)10-7-13-5-8-14(9-6-13)16-17-18-11-3-4-12-18/h5-6,8-9H,2-4,7,10-12H2,1H3 |
InChIキー |
VHFASXZACOHHSM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N=NN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
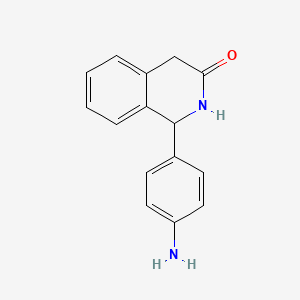
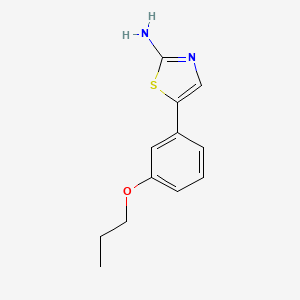

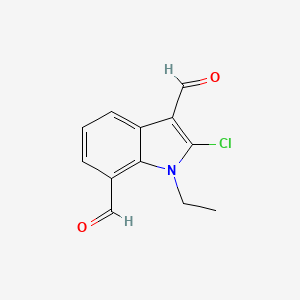
![2-[[4-[3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14014300.png)
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
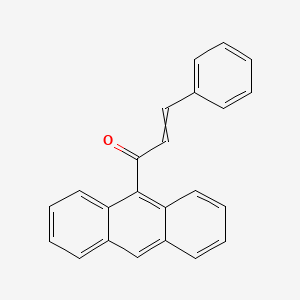
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)


![7-Methyl-5-methylsulfanyltetrazolo[1,5-a]pyrimidine](/img/structure/B14014357.png)
